Chlormerodrin
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Overview
Description
Chlormerodrin Hg-197 is a radiolabelled form of this compound, an organomercury compound. Historically, this compound was used as a diuretic, but its radiolabelled form, this compound Hg-197, has been utilized in diagnostic imaging, particularly for brain scans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlormerodrin Hg-197 is synthesized by incorporating the radioactive isotope mercury-197 into the this compound molecule. The process involves the reaction of this compound with a mercury-197 source under controlled conditions to ensure the correct incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound Hg-197 involves the use of specialized facilities equipped to handle radioactive materials. The production process must adhere to strict safety and regulatory standards to prevent contamination and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlormerodrin Hg-197 undergoes various chemical reactions, including:
Oxidation: The mercury atom can be oxidized, altering the compound’s properties.
Reduction: The compound can be reduced, affecting its reactivity and stability.
Substitution: The chloro group in this compound can be substituted with other functional groups, leading to different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various this compound derivatives .
Scientific Research Applications
Chlormerodrin Hg-197 has been extensively used in scientific research, particularly in the fields of:
Chemistry: As a radiolabelled compound, it is used to study reaction mechanisms and trace chemical pathways.
Biology: It helps in understanding biological processes by tracking the distribution of mercury within biological systems.
Medicine: Its primary application has been in diagnostic imaging, especially for brain scans to detect abnormalities and tumors .
Mechanism of Action
The mechanism of action of Chlormerodrin Hg-197 involves its ability to bind to specific molecular targets within the body. In diagnostic imaging, the compound accumulates in certain tissues, allowing for the visualization of these areas using imaging techniques. The mercury atom in the compound emits radiation, which is detected by imaging equipment to produce detailed images of the target tissues .
Comparison with Similar Compounds
Chlormerodrin Hg-203: Another radiolabelled form of this compound used for similar diagnostic purposes.
Mercury-197 labelled compounds: Other compounds labelled with mercury-197 for various applications in research and diagnostics.
Uniqueness: this compound Hg-197 is unique due to its specific radiolabelled form, which provides distinct advantages in diagnostic imaging. Its ability to emit radiation suitable for imaging makes it a valuable tool in medical diagnostics, particularly for brain scans .
Properties
CAS No. |
10375-56-1 |
---|---|
Molecular Formula |
C5H11ClHgN2O2 |
Molecular Weight |
363.57 g/mol |
IUPAC Name |
[3-(carbamoylamino)-2-methoxypropyl](197Hg)mercury-197(1+);chloride |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1-4 |
InChI Key |
BJFGVYCULWBXKF-WUYZZQIKSA-M |
Isomeric SMILES |
COC(CNC(=O)N)C[197Hg+].[Cl-] |
SMILES |
COC(CNC(=O)N)C[Hg]Cl |
Canonical SMILES |
COC(CNC(=O)N)C[Hg+].[Cl-] |
melting_point |
152.5 °C 152.5°C |
62-37-3 | |
physical_description |
Solid |
solubility |
11000 mg/L (at 25 °C) 2.92e+01 g/L |
Synonyms |
3 Chloromercuri 2 methoxypropylurea 3-Chloromercuri-2-methoxypropylurea Chlormerodrin Chlormeroprin Promeran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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